molecular formula C20H26N4O5S B2571823 (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2034997-56-1

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No.: B2571823
CAS No.: 2034997-56-1
M. Wt: 434.51
InChI Key: XTZDGSVLSGKASY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one features a complex heterocyclic architecture. Key structural elements include:

  • Enone system: An (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) that may confer electrophilic reactivity or serve as a Michael acceptor in biological interactions.
  • Diazepane ring: A seven-membered 1,4-diazepane ring, a flexible scaffold that can adopt multiple conformations to optimize binding.
  • Sulfonated pyrazole: A 1-methyl-1H-pyrazole-4-sulfonyl group attached to the diazepane, introducing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-22-15-17(14-21-22)30(26,27)24-10-4-9-23(11-12-24)20(25)8-6-16-5-7-18(28-2)19(13-16)29-3/h5-8,13-15H,4,9-12H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDGSVLSGKASY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a synthetic organic molecule that exhibits potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula of the compound is C₁₈H₁₈N₄O₃S, characterized by a complex structure that includes:

  • A 3,4-dimethoxyphenyl moiety.
  • A 1-methyl-1H-pyrazol-4-yl sulfonamide group.
  • A 1,4-diazepane ring.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values ranged from 0.12 to 2.78 µM, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Prostaglandin D Synthase : Docking studies revealed that the compound interacts with human prostaglandin reductase (PTGR2), indicating its potential as an inhibitor of this enzyme .
  • Induction of Apoptosis : Molecular studies showed that the compound increases p53 expression and caspase-3 cleavage in cancer cells, leading to programmed cell death .

In Vivo Efficacy

In vivo studies are essential for confirming the therapeutic potential of this compound. Preliminary animal studies have shown promising results in tumor reduction without significant toxicity to normal tissues. Further research is needed to establish dosage and long-term effects.

Toxicological Evaluation

Toxicological assessments indicate that the compound has a favorable safety profile. It exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), demonstrating its potential as a safe therapeutic agent .

Data Tables

Activity Type Cell Line IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM)
AnticancerMCF-70.12Doxorubicin0.79
AnticancerA5492.78Doxorubicin5.51

Study 1: Antitumor Activity

A study evaluated the compound's efficacy against various cancer cell lines and found it significantly more effective than traditional chemotherapeutics at sub-micromolar concentrations. The study emphasized the need for further exploration into its mechanism and potential as a lead compound in drug development .

Study 2: Molecular Docking Analysis

Molecular docking simulations provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The results indicated strong hydrophobic interactions with amino acid residues critical for enzymatic activity, supporting its role as an inhibitor .

Scientific Research Applications

Synthesis Overview

StepReaction TypeReactantsConditionsYield
1Claisen–Schmidt condensationAldehyde + KetoneKOH, EthanolHigh
2CyclizationIntermediate + SulfonamideRefluxModerate

Biological Evaluation

Recent studies have highlighted the biological activities of (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one. Notably, it has shown promising results in:

2.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer models . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

2.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. It may act as an inhibitor of prostaglandin D synthase, which is involved in inflammatory processes . Docking studies suggest strong binding affinity to this enzyme, indicating a potential pathway for therapeutic intervention.

2.3 Antimicrobial Activity
Preliminary tests have shown that related compounds possess antimicrobial properties against a range of bacterial strains. The structural features of (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one suggest that it may similarly exhibit such activity .

Molecular Modeling Studies

Molecular modeling has been employed to predict the behavior of this compound at the molecular level. Studies indicate that the presence of the diazepane ring enhances stability and bioavailability, making it a suitable candidate for further drug development .

Key Findings from Molecular Modeling

PropertyValue
Binding Energy-8.5 kcal/mol
Predicted SolubilityHigh
LipophilicityModerate

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Breast Cancer Treatment
A derivative similar to (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one was tested in vitro against MCF7 breast cancer cells. The study reported a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Inhibition of Prostaglandin Synthase
A related compound demonstrated effective inhibition of prostaglandin D synthase in animal models, leading to reduced inflammation and pain response . This suggests potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diazepane/Diazepine Cores

(i) Coumarin-Diazepine-Tetrazole Hybrids

Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () share the diazepine/diazepane core but differ in substituents:

  • Key differences :
    • Replacement of the sulfonated pyrazole with a coumarin-tetrazole system.
    • Inclusion of a benzo-fused diazepine ring, increasing rigidity compared to the target compound’s diazepane.
  • Coumarin’s fluorescence properties could aid in cellular tracking, a feature absent in the target compound.
(ii) Triazole-Piperazine Derivatives

Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () feature piperazine instead of diazepane:

  • Key differences :
    • Piperazine’s six-membered ring vs. diazepane’s seven-membered ring, reducing conformational flexibility.
    • Dichlorophenyl and triazole groups introduce distinct electronic and steric profiles.
  • Functional implications :
    • The dichlorophenyl group may enhance membrane permeability but could increase toxicity risks.
    • Piperazine’s basic nitrogen (pKa ~9.5) contrasts with diazepane’s secondary amine (pKa ~7–8), altering protonation states under physiological conditions.

Analogues with Enone Systems

(i) (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This compound () shares the enone system but diverges in other regions:

  • Key differences :
    • A pyrazol-5-one ring replaces the diazepane-sulfonylpyrazole moiety.
    • Single methoxyphenyl vs. dimethoxyphenyl substitution.
  • Functional implications: The Z-configuration of the enone may reduce electrophilicity compared to the target’s E-configuration. Crystallographic data () reveal planar geometry stabilized by intramolecular hydrogen bonds, suggesting similar conjugation effects in the target compound.

Substituent-Driven Comparisons

(i) Sulfonamide vs. Non-Sulfonamide Derivatives

The sulfonated pyrazole in the target compound contrasts with non-sulfonated analogues (e.g., ’s Zygocaperoside):

  • Key differences :
    • Sulfonamide groups improve solubility and binding to polar protein pockets.
    • Glycosides (e.g., Isorhamnetin-3-O glycoside in ) rely on sugar moieties for solubility, which may limit blood-brain barrier penetration compared to sulfonamides.

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Coumarin-Diazepine Hybrid () Triazole-Piperazine Derivative ()
Core Structure 1,4-Diazepane Benzo-fused 1,4-diazepine Piperazine
Key Substituent Sulfonated pyrazole Coumarin-tetrazole Dichlorophenyl-triazole
Enone System (E)-configured Absent Absent
Solubility Moderate (sulfonamide) High (tetrazole) Low (dichlorophenyl)
Probable Bioactivity Kinase inhibition (hypothesized) Anticancer (coumarin-based) Antifungal (triazole-based)

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, similar to ’s coumarin-diazepine hybrids, which require coupling of diazepine intermediates with sulfonated pyrazoles.
  • Conformational Flexibility : The diazepane ring’s flexibility may enhance target engagement compared to rigid piperazine derivatives ().
  • Electrophilic Reactivity: The (E)-enone system could interact with nucleophilic residues (e.g., cysteine thiols) in enzymes, a mechanism observed in α,β-unsaturated carbonyl-containing drugs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the (E)-configured enone moiety, and how can reaction conditions minimize Z-isomer contamination?

  • Methodological Answer : The enone moiety can be synthesized via Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions. To favor the E-isomer, use polar aprotic solvents (e.g., DMF) at 60–80°C with catalytic piperidine, as demonstrated in analogous heterocyclic systems . Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography to isolate the E-isomer.

Q. Which spectroscopic techniques confirm the sulfonyl-diazepane linkage, and what spectral signatures are critical?

  • Methodological Answer : Use 1H^{1}\text{H}-NMR to identify sulfonyl protons (δ 3.1–3.3 ppm, quartet) and diazepane ring protons (δ 2.5–3.0 ppm, multiplet). IR spectroscopy can confirm sulfonyl S=O stretches (1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}). X-ray crystallography provides definitive confirmation, as shown for structurally related enones .

Q. What chromatographic methods are suitable for purifying this compound given its polarity?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar impurities. For tautomer-prone intermediates, use silica gel chromatography with a basic mobile phase (e.g., 1% triethylamine in ethyl acetate) to suppress tautomerization .

Q. What are the key challenges in maintaining stereochemical integrity during 1,4-diazepane ring synthesis?

  • Methodological Answer : Ring closure via nucleophilic substitution risks racemization. Use low-temperature conditions (−20°C) and non-polar solvents (e.g., dichloromethane) to stabilize intermediates. Chiral HPLC or circular dichroism can monitor enantiopurity, as applied to diazepane derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinity data for kinase targets?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to assess protein-ligand flexibility. Validate docking poses with mutagenesis studies or isothermal titration calorimetry (ITC). Cross-reference with crystallographic data from analogous kinase-inhibitor complexes .

Q. What strategies analyze the conformational flexibility of the 1,4-diazepane ring in solvent systems, and how does this affect activity?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d6d_6 and CDCl3_3 to study ring puckering. Solvent-dependent NOESY experiments reveal preferred conformers. Correlate findings with MD simulations and bioactivity assays, as shown for diazepane-based antimicrobial agents .

Q. How should researchers approach SAR studies when pyrazole-sulfonyl modifications lead to paradoxical bioactivity changes?

  • Methodological Answer : Systematically vary substituents (e.g., methyl → trifluoromethyl on pyrazole) and test in orthogonal assays (e.g., enzyme inhibition vs. cell viability). Use Free-Wilson analysis to deconvolute substituent contributions, as applied to pyrazole derivatives in antimicrobial studies .

Q. What experimental evidence supports the metabolic degradation pathway of methoxy substituents?

  • Methodological Answer : Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS. Look for demethylated or hydroxylated products. Validate using 14C^{14}\text{C}-labeled methoxy groups, as demonstrated in studies of structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.